molecular formula C16H12BrClN2O B12009816 (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-61-5

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12009816
CAS No.: 618441-61-5
M. Wt: 363.63 g/mol
InChI Key: UUTCUUWWKDKBLZ-UHFFFAOYSA-N
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Description

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core, as well as a hydroxymethyl group at the 4-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromine and chlorine substituents: This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Addition of the hydroxymethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes as described above but optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The bromine and chlorine substituents can be reduced to hydrogen.

    Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: The major products would be the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The major products would be the dehalogenated pyrazole derivatives.

    Substitution: The major products would be the substituted pyrazole derivatives with new functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol would depend on its specific application. In general, it may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine substituents, as well as the hydroxymethyl group, can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but lacks the chlorine substituent.

    (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol: Similar structure but lacks the bromine substituent.

    (3-(4-Bromophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol: Similar structure but has a methyl group instead of a chlorine substituent.

Uniqueness

(3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the hydroxymethyl group at the 4-position of the pyrazole ring can result in distinct properties and applications compared to similar compounds.

Properties

CAS No.

618441-61-5

Molecular Formula

C16H12BrClN2O

Molecular Weight

363.63 g/mol

IUPAC Name

[3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12BrClN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

UUTCUUWWKDKBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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